molecular formula C20H18ClNO6 B1514388 [U-13C]-Ochratoxin A CAS No. 911392-42-2

[U-13C]-Ochratoxin A

Cat. No. B1514388
CAS RN: 911392-42-2
M. Wt: 423.67 g/mol
InChI Key: RWQKHEORZBHNRI-VQZPEEAASA-N
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Description

U-13C-Ochratoxin A (OTA) is an important mycotoxin found in food and feed products. OTA has been linked to a variety of diseases in humans and animals, including kidney and liver toxicity, immunosuppression, and cancer. U-13C-OTA is an isotopically labeled version of OTA that has been used in a variety of scientific research applications to study the structure and function of OTA and its effects on different organisms.

Scientific Research Applications

Detection and Monitoring of Ochratoxin A

A significant application of [U-13C]-Ochratoxin A in scientific research involves the development of sensitive and specific detection methods for Ochratoxin A (OTA). OTA is a mycotoxin produced by fungi such as Aspergillus ochraceus and Penicillium verrucosum, known for its presence in contaminated food products and its potential health risks including nephrotoxicity and carcinogenicity. Research has focused on creating aptamer-based assays and biosensors for OTA detection, leveraging the specific binding capabilities of aptamers to OTA for enhanced sensitivity and specificity. For instance, Lei Lv and colleagues developed a simple and sensitive aptamer/single-walled carbon nanohorn-based assay for OTA detection, highlighting a nearly 20-fold reduction in the limit of detection for OTA assay compared to non-target recycling under similar experimental conditions, demonstrating its practical importance in food safety (Lv et al., 2017). Furthermore, advancements in OTA detection have been facilitated by the development of OTA aptamers and innovations in functional nanomaterials, aiming for rapid and cost-effective surveillance solutions (Ha, 2015).

Understanding OTA Toxicity and Carcinogenicity

Research has also delved into elucidating the mechanisms underlying OTA's toxicity and carcinogenicity, with studies examining the effects of OTA on DNA damage, oxidative stress, and carcinogenic pathways. For instance, investigations into OTA-induced nephrotoxicity have revealed OTA-specific expression profiles in vivo and in vitro, providing insight into the molecular basis of OTA-induced nephrotoxicity, including transcriptional changes related to DNA damage response, oxidative stress, and inflammatory reactions (Luhe et al., 2003). Additionally, studies on OTA's genotoxic mechanism have supported a DNA non-reactive mechanism of OTA genotoxicity, focusing on oxidative stress and cytotoxicity without direct OTA interaction with DNA, contributing to the understanding of OTA's carcinogenic risk assessment (Arbillaga et al., 2007).

OTA Biodegradation and Food Safety

Furthermore, research into the biodegradation of OTA has aimed at identifying microorganisms and enzymes capable of degrading OTA, offering potential strategies for food and feed decontamination. This approach focuses on biological methods as alternatives to physical and chemical treatments, aiming to eliminate, reduce, or mitigate the toxic effects of OTA in contaminated agricultural commodities (Abrunhosa et al., 2010).

Mechanism of Action

Target of Action

[U-13C]-Ochratoxin A, also known as Ochratoxin A-13C20, is a mycotoxin produced by several species of Aspergillus and Penicillium fungi . The primary targets of Ochratoxin A-13C20 are the cells of the kidney and liver, where it can cause significant damage .

Mode of Action

Ochratoxin A-13C20 interacts with its targets by increasing lipid peroxide levels and the number of apoptotic cells, as well as reducing superoxide dismutase activity . It induces DNA damage, cell cycle arrest at the G0/G1 phase, and apoptosis in cells .

Biochemical Pathways

The biochemical pathways affected by Ochratoxin A-13C20 are complex and involve multiple steps. The toxin begins its action by inhibiting protein synthesis and energy production . It then induces oxidative stress, leading to DNA adduct formation . These changes disrupt normal cellular functions and can lead to cell death .

Result of Action

The molecular and cellular effects of Ochratoxin A-13C20’s action include DNA damage, cell cycle arrest, apoptosis, and a reduction in superoxide dismutase activity . These effects can lead to significant damage to the cells of the kidney and liver, and potentially initiate tumor formation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ochratoxin A-13C20. For example, the production of Ochratoxin A-13C20 by fungi is influenced by environmental conditions such as temperature and humidity . Furthermore, the presence of certain substances, such as sodium chloride, can affect the production of Ochratoxin A-13C20 .

properties

IUPAC Name

(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-(113C)methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQKHEORZBHNRI-VQZPEEAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C@@H]1[13CH2][13C]2=[13C]([13CH]=[13C]([13C](=[13C]2[13C](=O)O1)O)[13C](=O)N[13C@@H]([13CH2][13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)[13C](=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016577
Record name [U-13C]-Ochratoxin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

911392-42-2
Record name 911392-42-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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